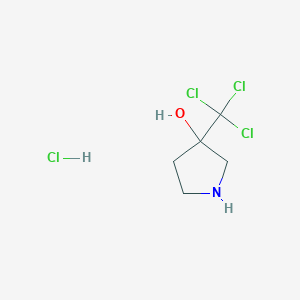

![molecular formula C9H8N2O4S B2807733 3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 76259-07-9](/img/structure/B2807733.png)

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the CAS Number: 76259-07-9 . Its IUPAC name is 3-(methylsulfonyl)imidazo[1,5-a]pyridine-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) . This indicates that the compound has a molecular weight of 240.24 .Physical And Chemical Properties Analysis

The compound has a melting point of 262-264°C . More specific physical and chemical properties are not available in the literature.Aplicaciones Científicas De Investigación

Esterification of Carboxylic Acids

Ionic liquids based on 1,3-dialkylimidazolinium methanesulfonate have been utilized as efficient, reusable reaction media for the esterification of several carboxylic acids with alkyl halides, catalyzed by fluoride ions. This green and mild method is applicable for protecting acids via ester formation, particularly for alkali labile molecules (Brinchi, Germani, & Savelli, 2003).

Aromatization to Pyridine Derivatives

A combination of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 has been used as an effective oxidizing agent for the oxidation of 1,4-dihydropyridines to the corresponding pyridine derivatives under mild and heterogeneous conditions, achieving excellent yields (Niknam et al., 2006).

Benzothiazole Synthesis

Methanesulfonic acid/SiO2 has been reported as an expeditious mixture for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles at 140 °C using carboxylic acids. This method stands out for its simplicity, use of widely available carboxylic acids, and ease of handling (Sharghi & Asemani, 2009).

Pyridinium Salts as Ionic Liquid Catalysts

Pyridinium methanesulfonate and pyridinium p-toluenesulfonate have been utilized as catalysts and media for the esterification of carboxylic acids with primary alcohols to give the corresponding esters selectively in high yields. Despite their high melting points, these pyridinium salts have been applied successfully as ionic liquid media for such reactions performed at 90°C (Ganeshpure & Das, 2007).

Green Synthesis Approaches

Modified synthesis methods for specific intermediates utilized in the synthesis of medically relevant compounds have been developed, emphasizing green chemistry principles such as reduced waste generation and improved atom economy (Gilbile, Bhavani, & Vyas, 2017).

Nitration of Imidazo[1,5-a]pyridines

Studies have shown that imidazo[1,5-a]pyridines can be readily nitrated by nitric acid–sulfuric acid, with nitration occurring most readily in the 1-position. This process has been preferred for compounds where the 1-position is already substituted, demonstrating specific reactivity patterns of these compounds (Glover & Peck, 1980).

Propiedades

IUPAC Name |

3-methylsulfonylimidazo[1,5-a]pyridine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-16(14,15)9-10-7(8(12)13)6-4-2-3-5-11(6)9/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLURAPAPDCOTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2807656.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2807658.png)

![3-Methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2807660.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxyethyl)azetidine-3-carboxamide](/img/structure/B2807663.png)

![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)

![[(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2807667.png)